

# An In-depth Technical Guide to Cinnamyl Isobutyrate (CAS Number: 103-59-3)

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## Compound of Interest

Compound Name: Cinnamyl isobutyrate

Cat. No.: B7804189

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## Abstract

**Cinnamyl isobutyrate** (CAS: 103-59-3) is an ester with a characteristic sweet, fruity, and balsamic aroma, finding applications in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. Notably, this document elucidates its emerging role as a modulator of adipogenesis, offering insights for its potential application in metabolic research and drug development. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and biological pathways are visualized using diagrams.

## Chemical and Physical Properties

**Cinnamyl isobutyrate** is a colorless to pale yellow liquid. It is practically insoluble in water but soluble in organic solvents like ethanol and oils.<sup>[1]</sup> A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>13</sub> H <sub>16</sub> O <sub>2</sub>	[2]
Molecular Weight	204.26 g/mol	[2]
CAS Number	103-59-3	[2]
Appearance	Colorless to pale yellow liquid	[1][3]
Odor	Sweet, fruity, balsamic, spicy	[1][3]
Boiling Point	254 °C	[2]
Density	1.008 g/mL at 25 °C	[2]
Refractive Index (n <sub>20/D</sub> )	1.524	[2]
Solubility	Insoluble in water; soluble in alcohol and oils	[1]
LogP	3.50	[2]

## Synthesis of Cinnamyl Isobutyrate

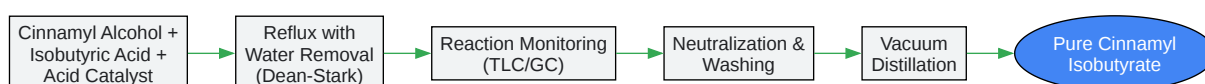
The primary method for synthesizing **cinnamyl isobutyrate** is through the esterification of cinnamyl alcohol with isobutyric acid. This can be achieved via chemical or enzymatic catalysis.

### Chemical Synthesis: Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is driven to completion by removing water as it is formed.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine cinnamyl alcohol (1.0 equivalent), isobutyric acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mol%). Toluene can be used as the solvent to facilitate azeotropic removal of water.
- **Reaction:** Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (cinnamyl alcohol) is consumed.
- **Work-up:** After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **cinnamyl isobutyrate**.



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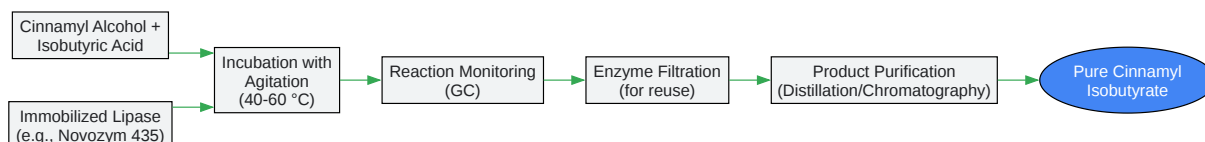
#### Fischer Esterification Workflow

## Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to chemical methods, proceeding under milder reaction conditions with high specificity. Lipases, such as *Candida antarctica* lipase B (CALB), are commonly used to catalyze the esterification.<sup>[4]</sup>

- **Reaction Setup:** In a temperature-controlled shaker, combine cinnamyl alcohol (1.0 equivalent) and isobutyric acid (1.0-1.5 equivalents) in a solvent-free system or in a non-polar organic solvent like hexane.
- **Enzyme Addition:** Add the immobilized lipase (e.g., Novozym 435, which is immobilized CALB) to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.
- **Reaction:** Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation.
- **Monitoring:** Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

- **Enzyme Recovery and Product Purification:** After the reaction reaches the desired conversion, the immobilized enzyme can be recovered by simple filtration and reused. The product can be purified from the remaining substrates by vacuum distillation or column chromatography.



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### Enzymatic Synthesis Workflow

## Analytical Methods

The purity and concentration of **cinnamyl isobutyrate** are typically determined using chromatographic and spectroscopic techniques.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of **cinnamyl isobutyrate**, especially in complex matrices such as food and cosmetic products.<sup>[2]</sup>

- **Sample Preparation:** Samples are typically extracted with a suitable organic solvent (e.g., hexane, ethyl acetate), followed by filtration.
- **GC Parameters (Typical):**
  - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  - **Injector Temperature:** 250 °C.
  - **Oven Program:** Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

- Carrier Gas: Helium at a constant flow rate.
- MS Parameters (Typical):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from  $m/z$  40 to 400.
  - Identification: Based on the retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

## Spectroscopic Analysis

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the structure of **cinnamyl isobutyrate**.

- $^1\text{H}$  NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the cinnamyl group, the vinyl protons, the methylene protons adjacent to the ester oxygen, and the protons of the isobutyryl group.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group, the aromatic carbons, and the aliphatic carbons.

FTIR spectroscopy is useful for identifying the functional groups present in **cinnamyl isobutyrate**. Key characteristic peaks include:

- C=O stretch (ester): A strong absorption band around  $1730\text{ cm}^{-1}$ .
- C-O stretch (ester): An absorption band in the region of  $1250\text{-}1100\text{ cm}^{-1}$ .
- C=C stretch (alkene and aromatic): Absorption bands in the  $1650\text{-}1450\text{ cm}^{-1}$  region.
- =C-H bend (alkene): A characteristic absorption for the trans-alkene around  $965\text{ cm}^{-1}$ .

## Biological Activity and Signaling Pathways

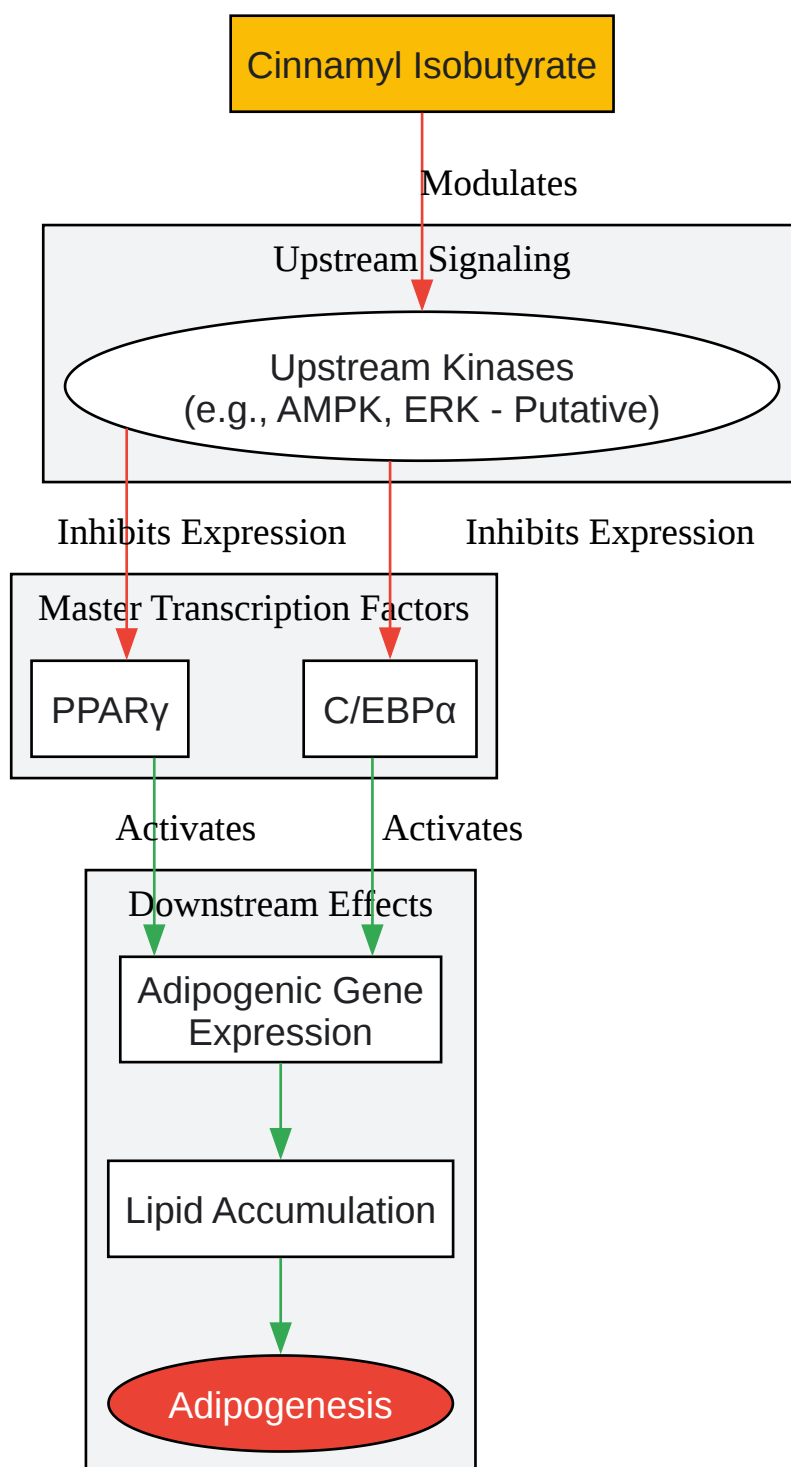
Recent studies have highlighted the potential of **cinnamyl isobutyrate** and related compounds in modulating metabolic processes. Specifically, **cinnamyl isobutyrate** has been shown to inhibit adipogenesis, the process of fat cell formation.<sup>[1]</sup>

## Inhibition of Adipogenesis

**Cinnamyl isobutyrate** has been demonstrated to reduce lipid accumulation in pre-adipocyte cell lines (e.g., 3T3-L1).[1] This effect is attributed to the downregulation of key adipogenic transcription factors.[1]

## Signaling Pathway

The anti-adipogenic effect of **cinnamyl isobutyrate** is mediated through the downregulation of the master regulators of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPAR $\gamma$ ) and CCAAT/enhancer-binding protein alpha (C/EBP $\alpha$ ).[1] While the direct upstream targets of **cinnamyl isobutyrate** are still under investigation, studies on the structurally related cinnamyl alcohol suggest a potential mechanism involving the modulation of upstream signaling kinases such as AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK). The proposed pathway involves **cinnamyl isobutyrate** initiating a signaling cascade that ultimately leads to the reduced expression of PPAR $\gamma$  and C/EBP $\alpha$ . This, in turn, suppresses the expression of their downstream target genes responsible for lipid metabolism and storage, thereby inhibiting adipogenesis.



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Proposed Anti-Adipogenic Signaling

## Applications

- **Fragrance and Flavor:** **Cinnamyl isobutyrate** is used as a fragrance ingredient in perfumes, cosmetics, and household products.[2] It also serves as a flavoring agent in food products, particularly in baked goods and candies.[1][3]
- **Research and Drug Development:** Its anti-adipogenic properties make it a compound of interest for research into obesity and metabolic disorders. Further investigation may reveal its potential as a lead compound for the development of novel therapeutics.

## Safety and Toxicology

**Cinnamyl isobutyrate** is generally considered to have low toxicity. A summary of available toxicological data is presented below.

Test	Species	Route	Value	Reference(s)
LD <sub>50</sub>	Rat	Oral	> 5000 mg/kg	[3]
LD <sub>50</sub>	Rabbit	Dermal	> 5000 mg/kg	[3]

It is recommended to handle **cinnamyl isobutyrate** in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.

## Conclusion

**Cinnamyl isobutyrate** is a well-characterized ester with established applications in the fragrance and flavor industries. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical methods. The emerging evidence of its biological activity, particularly its inhibitory effect on adipogenesis through the downregulation of PPAR $\gamma$  and C/EBP $\alpha$ , opens new avenues for its application in metabolic research and as a potential lead for drug discovery. Further research is warranted to fully elucidate the upstream signaling mechanisms and to evaluate its in vivo efficacy and safety for therapeutic applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Cinnamyl Isobutyrate (CAS Number: 103-59-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7804189#cinnamyl-isobutyrate-cas-number-103-59-3]

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